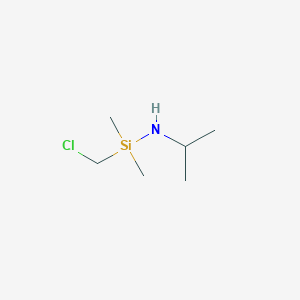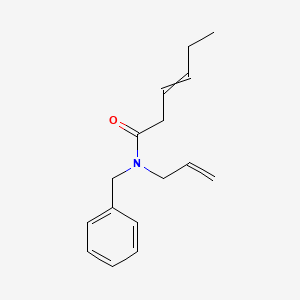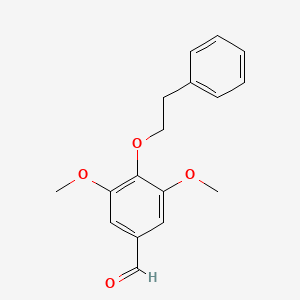
3,5-Dimethoxy-4-phenethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethoxy-4-phenethoxybenzaldehyde: is an organic compound with the molecular formula C16H18O4 It is a derivative of benzaldehyde, characterized by the presence of methoxy and phenethoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-4-phenethoxybenzaldehyde typically involves the reaction of 3,5-dimethoxybenzaldehyde with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,5-Dimethoxy-4-phenethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and phenethoxy groups can be replaced by other substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Bromine in acetic acid, room temperature.
Major Products:
Oxidation: 3,5-Dimethoxy-4-phenethoxybenzoic acid.
Reduction: 3,5-Dimethoxy-4-phenethoxybenzyl alcohol.
Substitution: 3,5-Dimethoxy-4-bromobenzaldehyde (when brominated).
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dimethoxy-4-phenethoxybenzaldehyde is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential bioactive properties. It may be used in the development of new drugs or as a probe to study biochemical pathways.
Medicine: The compound’s derivatives are explored for their therapeutic potential. Research may focus on their anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, dyes, and fragrances. Its unique structure makes it valuable for creating novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethoxy-4-phenethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit bacterial growth by interfering with cell wall synthesis or disrupt signaling pathways in cancer cells, leading to apoptosis.
Comparación Con Compuestos Similares
3,5-Dimethoxybenzaldehyde: Lacks the phenethoxy group, making it less complex and potentially less bioactive.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains a hydroxyl group instead of a phenethoxy group, which may alter its reactivity and biological activity.
3,5-Dimethoxy-4-hydroxyacetophenone: Similar structure but with an acetophenone group, used in different applications.
Uniqueness: 3,5-Dimethoxy-4-phenethoxybenzaldehyde stands out due to the presence of both methoxy and phenethoxy groups, which confer unique chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
143363-46-6 |
|---|---|
Fórmula molecular |
C17H18O4 |
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
3,5-dimethoxy-4-(2-phenylethoxy)benzaldehyde |
InChI |
InChI=1S/C17H18O4/c1-19-15-10-14(12-18)11-16(20-2)17(15)21-9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3 |
Clave InChI |
KARQGIKOUKDBGC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OCCC2=CC=CC=C2)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)
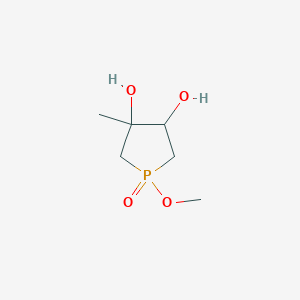
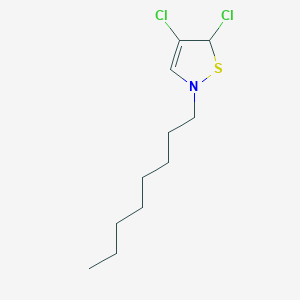
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
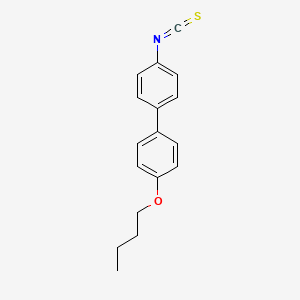
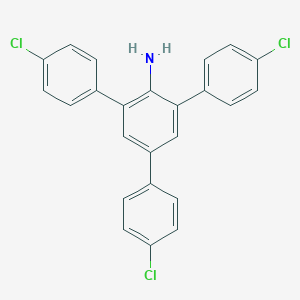
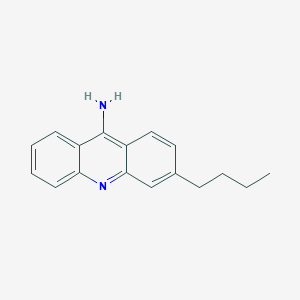

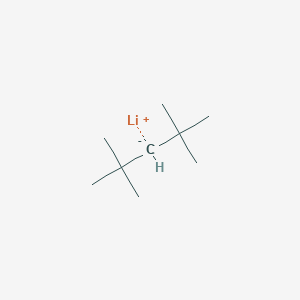
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)
![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
